Benzoate de méthyle 3-(2-aminoéthyl)

Vue d'ensemble

Description

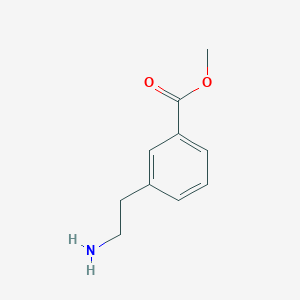

Methyl 3-(2-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2. . This compound is characterized by its aromatic structure, which includes a benzoate ester linked to an aminoethyl group.

Applications De Recherche Scientifique

Médecine : Propriétés anesthésiques

Benzoate de méthyle 3-(2-aminoéthyl) : , également connu sous le nom de mépivacaïne, est principalement utilisé en médecine pour ses propriétés anesthésiques. Il fonctionne en bloquant les signaux nerveux dans votre corps et est utilisé pour provoquer un engourdissement pendant les interventions dentaires et les interventions chirurgicales mineures .

Agriculture : Formulation de pesticides

En agriculture, ce composé est étudié pour son utilisation potentielle dans les formulations de pesticides. Son efficacité en tant qu'insecticide est à l'étude, en mettant l'accent sur sa faible toxicité pour les espèces non ciblées et sa biodégradabilité, ce qui en fait une option écologique .

Science des matériaux : Synthèse de polymères

En science des matériaux, Benzoate de méthyle 3-(2-aminoéthyl) peut être utilisé comme monomère dans la synthèse de polymères. Son incorporation dans les chaînes polymères peut conférer des propriétés telles qu'une flexibilité accrue et une stabilité thermique améliorée .

Science de l'environnement : Solvants écologiques

La recherche en science de l'environnement a identifié Benzoate de méthyle 3-(2-aminoéthyl) comme un solvant écologique potentiel. Sa faible toxicité et sa biodégradabilité élevée le rendent adapté à une utilisation dans des applications de chimie verte .

Biochimie : Études d'inhibition enzymatique

Ce composé est utilisé en biochimie pour des études d'inhibition enzymatique. Il peut agir comme un inhibiteur pour certaines enzymes, aidant à comprendre les mécanismes enzymatiques et le développement de nouveaux médicaments .

Pharmacologie : Développement de médicaments

En pharmacologie, Benzoate de méthyle 3-(2-aminoéthyl) est étudié pour son rôle dans le développement de médicaments. Sa structure chimique lui permet d'interagir avec diverses cibles biologiques, ce qui est crucial pour la conception de nouveaux agents thérapeutiques .

Chimie analytique : Chromatographie

Les chimistes analytiques utilisent Benzoate de méthyle 3-(2-aminoéthyl) en chromatographie comme composé standard ou de référence. Ses propriétés bien définies contribuent à l'étalonnage des instruments analytiques et garantissent la précision des résultats analytiques .

Génie chimique : Optimisation des procédés

Enfin, en génie chimique, ce composé est important pour l'optimisation des procédés. Ses voies de réaction prévisibles peuvent être utilisées pour développer des procédés chimiques efficaces et évolutifs, ce qui est essentiel pour les applications industrielles .

Mécanisme D'action

Target of Action

Methyl 3-(2-aminoethyl)benzoate, also known as PRL-8-53 , is a nootropic compound. It is suggested that it may interact with cholinergic and dopaminergic systems .

Mode of Action

The exact mechanism of action of Methyl 3-(2-aminoethyl)benzoate remains unknown . It is suggested that it may potentiate dopamine while partially inhibiting serotonin .

Biochemical Pathways

It is suggested that it may influence the cholinergic and dopaminergic pathways .

Result of Action

In a single double-blind trial exploring the effects of Methyl 3-(2-aminoethyl)benzoate in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores . Poorer performers showed an 87.5-105% increase in recollection while higher performers exhibited a smaller 7.9-14% increase .

Action Environment

It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of Methyl 3-(2-aminoethyl)benzoate are not well-documented in the literature. It is known that it interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a solid substance that should be stored at 4° C .

Dosage Effects in Animal Models

It is known that it is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-(2-aminoethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 3-(2-aminoethyl)benzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The aminoethyl

Activité Biologique

Methyl 3-(2-aminoethyl)benzoate, an organic compound with a benzoate moiety attached to a 2-aminoethyl side chain, has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Structure : The compound features a benzoate group that is critical for its interaction with biological targets.

The biological activity of methyl 3-(2-aminoethyl)benzoate is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that it interacts with specific receptors in the brain, influencing neurotransmitter release and uptake. The aminoethyl side chain facilitates hydrogen bonding and electrostatic interactions with target molecules, potentially enhancing the efficacy of neurotransmitters such as dopamine and serotonin.

Key Mechanisms:

- Neurotransmitter Modulation : Enhances cognitive functions and memory retention by affecting serotonin and dopamine pathways.

- Receptor Interaction : Engages with neurotransmitter receptors, modulating their activity and influencing various neurological processes.

Biological Activities

Methyl 3-(2-aminoethyl)benzoate exhibits a range of biological activities:

- Cognitive Enhancement : Studies suggest potential applications in treating cognitive disorders due to its effects on neurotransmitter systems.

- Antimicrobial Properties : Preliminary investigations indicate possible antimicrobial activities, making it a candidate for further pharmacological exploration.

- Anticancer Potential : Research into structurally related compounds has shown promise in anticancer applications, warranting further investigation into methyl 3-(2-aminoethyl)benzoate's efficacy against cancer cells .

Case Studies and Research Findings

Several studies have explored the biological effects of methyl 3-(2-aminoethyl)benzoate:

- Cognitive Function Studies :

- A study demonstrated that derivatives of this compound improved memory retention in animal models, suggesting its potential as a cognitive enhancer.

- Neuropharmacological Investigations :

- Research indicated that the compound could selectively enhance dopamine signaling while modulating serotonin levels, which is crucial for developing treatments for mood disorders.

- Antimicrobial Activity :

Comparative Analysis

To better understand the uniqueness of methyl 3-(2-aminoethyl)benzoate, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| Methyl 2-(aminosulfonyl)benzoate | Contains a sulfonyl group | Exhibits different solubility properties |

| Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | Pyrazole ring structure | Potential as an antimicrobial agent |

| Benzyl 3-(2-aminoethyl)benzoate | Benzyl instead of methyl | Enhanced lipophilicity for better membrane penetration |

Methyl 3-(2-aminoethyl)benzoate's specific aminoalkyl substitution on the benzoate ring may influence its biological activity differently compared to these similar compounds.

Propriétés

IUPAC Name |

methyl 3-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXYETFVQPTTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441002 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179003-00-0 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.